![molecular formula C9H18N2 B3017254 1-(5-Azaspiro[2.4]heptan-7-yl)-N,N-dimethylmethanamine CAS No. 496908-98-6](/img/structure/B3017254.png)
1-(5-Azaspiro[2.4]heptan-7-yl)-N,N-dimethylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(5-Azaspiro[2.4]heptan-7-yl)-N,N-dimethylmethanamine” seems to be a derivative of the 5-azaspiro[2.4]heptane structure. This structure is found in several pharmaceutical compounds, including sitafloxacin . Sitafloxacin is a broad-spectrum quinolone antibacterial agent developed by Daiichi Sankyo, used for treating serious intractable infectious diseases .
Synthesis Analysis
The synthesis of similar compounds involves several steps. For instance, the synthesis of (7S) -5-azaspiro [2.4] heptane-7-yl tert-butyl carbamate, an intermediate of sitafloxacin, involves the use of easily obtainable raw materials and a simple process .
Molecular Structure Analysis
The molecular structure of these compounds typically involves a spirocyclic intermediate. For example, sitafloxacin has a spirocyclic intermediate in its structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds can include a Curtius rearrangement reaction and a Hofmann degradation reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, the compound tert-butyl (7S)-5-benzyl-5-azaspiro [2.4]hept-7-ylcarbamate has a molecular weight of 302.41 and is soluble .
科学的研究の応用
Antibacterial Agents
1-(5-Azaspiro[2.4]heptan-7-yl)-N,N-dimethylmethanamine and its derivatives have been studied for their potential as antibacterial agents. For instance, Kimura et al. (1994) synthesized a series of novel chiral quinolones incorporating the 5-azaspiro[2.4]heptane moiety, which exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria (Kimura et al., 1994). Similarly, Odagiri et al. (2013) designed and synthesized novel quinolines with a 7-amino-5-azaspiro[2.4]heptan-5-yl unit, demonstrating significant antibacterial activity against respiratory pathogens (Odagiri et al., 2013).
JAK1 Selective Inhibitor
Chough et al. (2018) explored the use of a derivative of 5-azaspiro[2.4]heptan-7-amine as a core scaffold to develop JAK1 selective inhibitors. The study identified a potent compound with significant selectivity over JAK2, demonstrating the versatility of the 5-azaspiro[2.4]heptane scaffold in the development of targeted inhibitors (Chough et al., 2018).
Dopamine D3 Receptor Antagonists
Micheli et al. (2016) described the development of a novel series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes with high affinity and selectivity at the dopamine D3 receptor. These compounds also displayed favorable pharmacokinetic properties, highlighting their potential in neuropharmacology (Micheli et al., 2016).
Drug Discovery Building Blocks
Guerot et al. (2011) reported the synthesis of novel angular azaspiro[3.3]heptanes, emphasizing their utility as building blocks in drug discovery. The study highlighted efficient synthesis methods, making these compounds accessible for library or individual preparation in drug development (Guerot et al., 2011).
Diversity-Oriented Synthesis
Wipf et al. (2004) conducted a study on the diversity-oriented synthesis of azaspirocycles, including 5-azaspiro[2.4]heptanes. This research demonstrated the potential of these compounds in generating a wide array of functionalized heterocyclic scaffolds, crucial for drug discovery (Wipf et al., 2004).
Neurokinin-1 Receptor Antagonist
Harrison et al. (2001) explored a compound structurally related to this compound, demonstrating its efficacy as a neurokinin-1 receptor antagonist with potential applications in emesis and depression treatment (Harrison et al., 2001).
作用機序
While the mechanism of action for “1-(5-Azaspiro[2.4]heptan-7-yl)-N,N-dimethylmethanamine” is not specifically known, related compounds such as sitafloxacin have broad-spectrum antibacterial effects . They have antibacterial activity on gram-negative bacteria, strong antibacterial activity on gram-positive bacteria, and also have good antibacterial effect on a plurality of clinically common fluoroquinolone-resistant strains .
Safety and Hazards
特性
IUPAC Name |
1-(5-azaspiro[2.4]heptan-7-yl)-N,N-dimethylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11(2)6-8-5-10-7-9(8)3-4-9/h8,10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXGTEGDUVYSEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CNCC12CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
496908-98-6 |
Source
|
Record name | ({5-azaspiro[2.4]heptan-7-yl}methyl)dimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。